molecular formula C11H13N B156195 1,2,3-Trimethyl-1H-indole CAS No. 1971-46-6

1,2,3-Trimethyl-1H-indole

Cat. No.: B156195
CAS No.: 1971-46-6
M. Wt: 159.23 g/mol
InChI Key: NRRVOLSTQHJDEG-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl-1H-indole is a substituted indole derivative characterized by three methyl groups attached to the nitrogen atom (N-1) and positions 2 and 3 of the indole core. Key spectroscopic data from include:

  • 13C-NMR (CDCl3): δ 47.45 (CH2), 101.99 (C-3), 109.46 (C-7), and aromatic carbons (116.32–136.33 ppm).
  • HRMS: m/z 223.1225 (C15H15N2).

Its synthesis typically involves alkylation or cyclization strategies, as outlined in the preparation of analogous compounds in and .

Properties

CAS No.

1971-46-6

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

1,2,3-trimethylindole

InChI

InChI=1S/C11H13N/c1-8-9(2)12(3)11-7-5-4-6-10(8)11/h4-7H,1-3H3

InChI Key

NRRVOLSTQHJDEG-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=CC=CC=C12)C)C

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)C

boiling_point

283.0 °C

melting_point

18.0 °C

Other CAS No.

1971-46-6

Synonyms

1,2,3-Trimethyl-1H-indole

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Indole Derivatives

The position and nature of substituents significantly influence physicochemical properties. The following table compares 1,2,3-Trimethyl-1H-indole with related indoles:

Compound Substituents Key 13C-NMR Shifts (δ, ppm) Molecular Formula Notable Features
This compound N-Me, 2-Me, 3-Me 47.45 (CH2), 136.33 (C-7a) C15H15N2 High rigidity; used in fused heterocycles
3-(Triazolyl)ethyl-indole N-H, 3-(triazole-ethyl) 50.7 (CH2), 55.3 (OCH3) C19H18N4O Click chemistry product; antioxidant
Bruceolline E 3,3-Dimethyl, fused cyclopenta 128–134 (aromatic), 170–175 (ketone) C14H13NO2 Fused ring system; X-ray characterized
1,1,2-Trimethyl-Benzoindole Benzo[e] fused, 1,1,2-Me N/A (supplier data only) C15H15N Enhanced π-conjugation; impurity studies

Key Observations :

  • Electronic Effects: The electron-donating methyl groups in this compound stabilize the indole core, as seen in upfield shifts for C-3 (101.99 ppm) compared to nitro-substituted analogs (e.g., δ 147.14 for C-NO2 in ) .
  • Synthetic Utility : Unlike click chemistry-derived indoles (e.g., triazole-linked compound in ), this compound is synthesized via direct alkylation, avoiding copper-catalyzed steps .

Tables

Table 1: Spectroscopic Comparison of Selected Indoles
Compound 1H-NMR Key Peaks 13C-NMR Key Peaks HRMS m/z
This compound N/A (not reported) 47.45 (CH2), 136.33 (C-7a) 223.1225 [M+H]+
Triazole-linked indole 4.67 (t, CH2), 3.81 (OCH3) 50.7 (CH2), 55.3 (OCH3) 319.1559 [M+H]+
Nitro-substituted indole N/A 147.14 (C-NO2) 253.0979 [M+H]+

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